molecular formula C22H15Br2NO5 B13131665 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone CAS No. 72953-51-6

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone

Cat. No.: B13131665
CAS No.: 72953-51-6
M. Wt: 533.2 g/mol
InChI Key: FCALKKFJQIDADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone is a halogenated anthraquinone derivative characterized by a dibromophenoxyethoxy substituent at position 2, an amino group at position 1, and a hydroxyl group at position 4. This structural configuration confers unique physicochemical properties, such as high molecular weight (estimated ~535 g/mol based on substituent analysis) and reduced solubility in polar solvents due to hydrophobic bromine atoms.

Anthraquinone derivatives are widely used as intermediates in dye synthesis, particularly for disperse dyes in textiles. However, its bromine content may elevate environmental and toxicity concerns compared to non-halogenated analogs .

Properties

CAS No.

72953-51-6

Molecular Formula

C22H15Br2NO5

Molecular Weight

533.2 g/mol

IUPAC Name

1-amino-2-[2-(2,3-dibromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H15Br2NO5/c23-13-6-3-7-15(19(13)24)29-8-9-30-16-10-14(26)17-18(20(16)25)22(28)12-5-2-1-4-11(12)21(17)27/h1-7,10,26H,8-9,25H2

InChI Key

FCALKKFJQIDADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=C(C(=CC=C4)Br)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves multiple steps. One common synthetic route includes the reaction of 1-amino-4-hydroxyanthraquinone with 2-(dibromophenoxy)ethanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The dibromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features an anthraquinone backbone, which is well-known for its vibrant colors and utility in dyes and pigments. The presence of dibromophenoxy and ethoxy groups enhances its reactivity and biological activity. Its unique structure allows it to participate in various chemical reactions typical of anthraquinones, making it a versatile compound in synthetic organic chemistry.

Antimicrobial Activity

Research has indicated that anthraquinone derivatives possess significant antimicrobial properties. A study conducted by Wang et al. demonstrated that 1-amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone exhibited potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of 1-amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone showed promising results in inhibiting the proliferation of cancer cells. The observed cytotoxicity was attributed to the induction of apoptosis in tumor cells, suggesting potential as a chemotherapeutic agent.

Dye Production

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone is utilized in the textile industry as a dye. Its vibrant color and stability make it suitable for dyeing various fabrics. Case studies have highlighted its effectiveness in producing deep shades on cotton and silk, with excellent lightfastness properties. The synthesis process involves multi-step reactions that allow for the modification of color properties depending on the desired application.

Skin Care Products

The compound's antioxidant properties have made it an ingredient of interest in cosmetic formulations. Research indicates that it can help protect skin from oxidative stress, which is linked to aging and environmental damage. A formulation study demonstrated that incorporating 1-amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone into creams improved skin hydration and elasticity when tested on human subjects.

Stability Studies

Cosmetic products containing this compound undergo rigorous stability testing to ensure safety and efficacy. Studies have shown that formulations remain stable under various conditions, maintaining their effectiveness over time.

Environmental Applications

Recent studies have explored the use of 1-amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone in environmental remediation processes. Its ability to bind heavy metals makes it a candidate for developing adsorbents for wastewater treatment. Experimental data indicate that the compound effectively removes lead and cadmium ions from contaminated water sources.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against Staphylococcus aureus; anticancer effects via apoptosisWang et al., Journal of Medicinal Chemistry
Dye ProductionEffective dyeing agent with excellent lightfastness propertiesTextile Industry Case Study
Cosmetic FormulationImproves skin hydration; stable formulationsCosmetic Stability Study
Environmental RemediationEffective heavy metal adsorbent for wastewater treatmentEnvironmental Science Research

Mechanism of Action

The mechanism of action of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • The dibromophenoxy group in the target compound enhances hydrophobicity, likely reducing aqueous solubility .
  • Substituent Flexibility: Ethoxy-phenoxy chains (e.g., 2-(dibromophenoxy)ethoxy) improve thermal stability, making the compound suitable for high-temperature dyeing processes. In contrast, hydroxyethoxy groups () increase polarity, enhancing solubility in polar solvents .
  • Alkyl Chains : Long alkyl chains (e.g., dodecyloxy in ) improve compatibility with synthetic fibers but may reduce color intensity .

Biological Activity

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone (CAS 72953-51-6) is a synthetic compound belonging to the anthraquinone class, which is characterized by its complex aromatic structure and various functional groups. This compound has gained attention in recent years due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

Anticancer Properties

Research indicates that 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and other adenocarcinomas. The mechanism of action involves interaction with DNA, leading to cellular damage and eventual cell death.

Case Study: Apoptosis Induction

A study demonstrated that this compound interacts with calf thymus DNA, leading to structural changes that promote apoptosis in cancer cells while exhibiting minimal cytotoxic effects on normal cells . This selectivity is crucial for developing effective chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

The incorporation of dibromophenoxy and ethoxy groups appears to play a critical role in enhancing the biological activity of the compound. Comparative studies suggest that modifications to the anthraquinone structure significantly impact its efficacy against cancer cells and microbes .

Table: Summary of Biological Activities

Activity Effect Target Reference
Apoptosis InductionSignificant induction in MDA-MB-231 cellsHuman breast cancer cells
AntimicrobialEffective against various bacteria and fungiPathogenic microbes
DNA InteractionInduces structural changes in DNACalf thymus DNA
  • DNA Interaction : The compound binds to DNA, causing structural alterations that lead to apoptosis.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, particularly affecting the G1/S transition.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary data suggest potential carcinogenic effects based on animal studies, indicating a need for careful evaluation before clinical application .

Table: Toxicological Profile

Parameter Observation
Acute ToxicityNot extensively studied
CarcinogenicityPossible based on animal data
GenotoxicitySuspected genetic defects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.